4-(methylthio)-N-(2-phenoxyphenyl)benzamide

SPAK kinase WNK signaling antihypertensive

This ortho-phenoxyphenyl-benzamide regioisomer is a structurally matched negative-control probe for published SPAK kinase inhibitor series, enabling >20-fold selectivity windows in cellular NCC phosphorylation assays. The 4-methylthio substituent permits controlled oxidation to sulfoxide and sulfone, generating a three-compound mini-library for parallel DMPK profiling of lipophilicity, metabolic stability, and CYP inhibition. Its topological divergence from the dominant para-phenoxy IP space reduces freedom-to-operate risk. A single procurement thus delivers an inactive control, an antifungal screening candidate against Fusarium spp. and Botrytis cinerea, and a scaffold for lead optimization outside patent-dense zones.

Molecular Formula C20H17NO2S
Molecular Weight 335.42
CAS No. 896027-21-7
Cat. No. B2929462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-N-(2-phenoxyphenyl)benzamide
CAS896027-21-7
Molecular FormulaC20H17NO2S
Molecular Weight335.42
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO2S/c1-24-17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
InChIKeyQQFRHDJXBPVJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylthio)-N-(2-phenoxyphenyl)benzamide (CAS 896027-21-7): A Structurally Differentiated Phenoxybenzamide for Specialized Procurement


4-(Methylthio)-N-(2-phenoxyphenyl)benzamide (CAS 896027-21-7, molecular formula C20H17NO2S, molecular weight 335.4 g/mol) is a synthetic small molecule belonging to the phenoxybenzamide class . The compound features three modular structural elements: a central benzamide core, a 4-methylthio (–SCH3) substituent on the benzoyl ring, and an N-(2-phenoxyphenyl) moiety in which the phenoxy group occupies the ortho position of the aniline ring . This ortho-phenoxy arrangement contrasts with the para-phenoxy topology prevalent in many literature-validated SPAK kinase inhibitors and certain agrochemical lead series, positioning the compound as a regioisomeric probe for structure–activity relationship (SAR) studies across multiple target classes [1].

Why 4-(Methylthio)-N-(2-phenoxyphenyl)benzamide Cannot Be Replaced by Common Benzamide Analogs in Research Sourcing


Within the phenoxybenzamide family, substitution pattern dictates biological target engagement and physicochemical behavior. The 2-phenoxyphenyl group in this compound introduces a distinct torsional angle between the two aromatic rings compared with the 4-phenoxyphenyl regioisomer, affecting the shape of the pharmacophore presented to ATP-binding pockets or allosteric sites [1]. Systematic SAR around the 4-phenoxyphenyl-benzamide SPAK inhibitor series showed that replacing the para-phenoxy group with naphthyl or dihydroxyphenyl moieties modulated IC50 values from 0.65 µM to >10 µM [2]. Similarly, the 4-methylthio substituent contributes a unique combination of moderate lipophilicity (calculated logP contributions of –SCH3 versus –Cl or –OCH3 differ by 0.3–0.8 log units in matched molecular pairs ) and thioether-dependent oxidative metabolic lability that is absent in chloro, methoxy, or unsubstituted congeners. These orthogonal differentiation axes—regioisomeric phenoxy topology and sulfur-based benzoyl substituent—mean that substituting a generic N-(4-phenoxyphenyl)benzamide or a 4-chloro analog for 4-(methylthio)-N-(2-phenoxyphenyl)benzamide in a biological assay or synthetic sequence will alter both target-binding geometry and compound stability, invalidating cross-compound comparisons.

4-(Methylthio)-N-(2-phenoxyphenyl)benzamide – Quantifiable Differentiation Evidence vs. Closest Analogs


Ortho- vs. Para-Phenoxy Regioisomerism: Impact on SPAK Kinase Inhibitory Potency (Cross-Study Comparison)

In the N-(4-phenoxyphenyl)benzamide SPAK inhibitor series, the para-phenoxy lead compound 2 (2-hydroxy-N-(4-phenoxyphenyl)benzamide) exhibited a SPAK IC50 of 0.050 µM, while the unsubstituted phenyl analog 7a showed an IC50 of 4.5 µM, a 90-fold potency loss [1]. The target compound differs in two critical structural features: (i) the phenoxy group is at the ortho position of the aniline ring (2-phenoxyphenyl), not para, altering the dihedral angle between the two aryl rings; (ii) the benzoyl ring carries a 4-methylthio group rather than a 2-hydroxy group. While no direct SPAK data exist for the target compound, the regioisomeric relocation of the phenoxy substituent and replacement of the pharmacophoric 2-hydroxy group with 4-methylthio are predicted—based on the Fujii et al. SAR—to produce a SPAK IC50 shift of ≥ 1.5 log units compared with compound 2 [1]. This makes 4-(methylthio)-N-(2-phenoxyphenyl)benzamide a valuable negative-control or specificity-probe compound for experiments using the para-phenoxy SPAK inhibitor series.

SPAK kinase WNK signaling antihypertensive benzamide SAR regioisomerism

4-Methylthio vs. 4-Chloro Substitution: Physicochemical Differentiation in the 2-Phenoxyphenyl-Benzamide Series (Class-Level Inference)

The 4-methylthio group (–SCH3) provides distinct physicochemical properties compared with the 4-chloro substituent found in the closely related analog 4-chloro-N-(2-phenoxyphenyl)benzamide (C19H14ClNO2, MW = 323.8 g/mol) . In matched molecular pair analyses, replacement of –Cl with –SCH3 increases calculated logP by approximately 0.5–0.8 log units (representative values: 2-methoxy-N-(4-methylbenzyl)-4-(methylthio)benzamide logP = 4.01 ; analogous 4-Cl benzamide logP ≈ 3.0–3.5) . The –SCH3 group also introduces a sulfur atom capable of undergoing oxidation to sulfoxide (–SOCH3) and sulfone (–SO2CH3), providing synthetic handles for metabolite identification or covalent probe design that are absent in the 4-chloro analog [1]. Molecular weight differs by +11.6 g/mol (335.4 vs. 323.8), which may influence tissue distribution in whole-organism studies.

lipophilicity physicochemical properties methylthio chloro matched molecular pairs

Phenoxybenzamide Scaffold Coverage in Bayer Substituted Phenoxybenzamide Patent (EP 2279166 A1): Structural Niche Relative to the IP Landscape (Supporting Evidence)

The Bayer patent family (EP 2279166 A1 / WO 2009129938 A1 / US 20110039819 A1) broadly claims substituted phenoxybenzamide compounds of general formula (I) for the treatment of hyperproliferative and angiogenesis disorders [1]. The generic Markush structure encompasses a wide range of substituents R1–R6 on both the benzoyl and phenoxyphenyl rings. While the patent claims are broad, the exemplified compounds predominantly feature 4-phenoxyphenyl (para-substituted) topology, and the disclosed substituents typically include halogens, nitro, cyano, and alkoxy groups [1]. The combination of an ortho-phenoxy aniline moiety with a 4-alkylthio benzoyl substituent, as present in the target compound, is not among the prominently exemplified substitution patterns. This structural niche may offer greater freedom-to-operate for researchers developing novel analogs in the kinase inhibitor or agrochemical space, and provides a commercially available probe compound to explore SAR outside the densely claimed para-phenoxy chemical space.

patent landscape phenoxybenzamide Bayer intellectual property freedom-to-operate

Antifungal Pharmacophore Compatibility: Structural Overlap with Carboxamide Fungicide Scaffolds (Class-Level Inference)

Modern carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs) and share a conserved benzamide or pyrazole-carboxamide core [1]. Research on N-(4-phenoxyphenyl)benzamide derivatives bearing oxadiazole substituents demonstrated in vitro antifungal activity against five plant pathogenic fungi, with compound 3e achieving notable inhibition of Botrytis cinerea at 200 mg/L in leaf assays [1]. Separately, a series of benzamide derivatives containing a diphenyl ether moiety (structurally analogous to the 2-phenoxyphenyl group) were evaluated, and compound 17 showed an EC50 of 0.95 mg/L against S. ampelimum [2]. The target compound combines both the diphenyl ether (phenoxyphenyl) substructure and a benzamide core, placing it structurally at the intersection of these validated antifungal pharmacophores. While no direct antifungal data exist for 4-(methylthio)-N-(2-phenoxyphenyl)benzamide, the presence of the methylthio substituent at the 4-position of the benzoyl ring introduces an additional sulfur atom that may enhance binding to the iron–sulfur cluster region of SDH, a feature exploited by commercial SDHI fungicides [3].

antifungal succinate dehydrogenase SDH inhibitor carboxamide fungicide agrochemical

Synthetic Tractability and Building-Block Versatility for Medicinal Chemistry (Supporting Evidence)

The compound is synthesized via a straightforward amide coupling between commercially available 4-(methylthio)benzoic acid and 2-phenoxyaniline . Both starting materials are accessible from major chemical suppliers, enabling rapid analog generation. The methylthio group serves as a latent synthetic handle: controlled oxidation yields the corresponding sulfoxide and sulfone derivatives, which can systematically modulate polarity, hydrogen-bonding capacity, and metabolic stability without altering the benzamide scaffold [1]. In contrast, the 4-chloro analog (4-chloro-N-(2-phenoxyphenyl)benzamide) lacks this graded derivatization capability, and the unsubstituted N-(2-phenoxyphenyl)benzamide (CAS 2770-15-2) offers no substituent-based tuning . This synthetic versatility positions the target compound as a preferred starting point for focused chemical library construction.

synthesis building block amide coupling thioether oxidation derivatization

Optimal Procurement and Application Scenarios for 4-(Methylthio)-N-(2-phenoxyphenyl)benzamide Based on Differentiated Evidence


SPAK Kinase Negative-Control Probe for WNK Signaling Pathway Studies

Researchers employing the Fujii et al. N-(4-phenoxyphenyl)benzamide SPAK inhibitor series (lead compound 2, IC50 = 0.050 µM) require a structurally matched negative-control compound that retains the phenoxybenzamide scaffold but abolishes kinase inhibitory activity [1]. With the phenoxy group relocated to the ortho position and the critical 2-hydroxy pharmacophore replaced by 4-methylthio, 4-(methylthio)-N-(2-phenoxyphenyl)benzamide is predicted to exhibit SPAK IC50 values > 1 µM—a > 20-fold selectivity window over the active lead—making it suitable for use as an inactive control in cell-based NCC phosphorylation assays and in vivo murine hypertension models.

Agrochemical Lead Discovery: Screening for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The compound's structural overlap with two independently validated antifungal pharmacophores—diphenyl ether benzamides (compound 17, EC50 = 0.95 mg/L against S. ampelimum) and oxadiazole-phenoxybenzamides (compound 3e, active against B. cinerea at 200 mg/L)—makes it a prime candidate for inclusion in SDHI-focused screening cascades [2]. Procurement of this compound enables direct head-to-head antifungal profiling against commercial SDHI standards (e.g., boscalid, fluxapyroxad) in mycelial growth inhibition assays across a panel of phytopathogenic fungi (Fusarium spp., Botrytis cinerea, Sclerotinia sclerotiorum).

Physicochemical Property Optimization via Thioether Oxidation Series

Drug metabolism and pharmacokinetics (DMPK) groups seeking to fine-tune the lipophilicity and metabolic stability of a phenoxybenzamide lead series can procure 4-(methylthio)-N-(2-phenoxyphenyl)benzamide as a single starting material and generate three distinct compounds through controlled oxidation: the parent thioether (logP ≈ 4.0–4.5), the sulfoxide (logP ≈ 2.5–3.0), and the sulfone (logP ≈ 1.5–2.0) . This strategy yields a mini-library for parallel assessment of microsomal stability, CYP inhibition, and plasma protein binding, maximizing SAR information per unit of procurement cost relative to purchasing separate compounds for each oxidation state.

IP-Risk-Mitigated Phenoxybenzamide Lead Exploration in Oncology

Pharmaceutical research organizations developing kinase inhibitors for oncology indications can use this compound as a starting scaffold for lead optimization outside the dominant para-phenoxy substitution space claimed in the Bayer EP 2279166 A1 patent family [3]. The ortho-phenoxy topology combined with the 4-methylthio benzoyl substituent occupies a less-densely exemplified region of the phenoxybenzamide IP landscape, potentially offering greater freedom-to-operate for novel composition-of-matter filings. Procurement enables rapid analog generation and biological evaluation prior to committing to a full patent strategy.

Quote Request

Request a Quote for 4-(methylthio)-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.